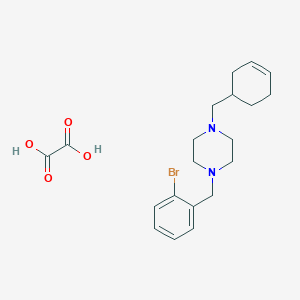
1-(2-methoxybenzoyl)-4-(4-nitrophenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-methoxybenzoyl)-4-(4-nitrophenyl)piperazine, also known as MNPA, is a chemical compound that belongs to the class of piperazine derivatives. It has been studied extensively due to its potential applications in scientific research.
Mechanism of Action
The mechanism of action of 1-(2-methoxybenzoyl)-4-(4-nitrophenyl)piperazine is not fully understood. However, it has been suggested that 1-(2-methoxybenzoyl)-4-(4-nitrophenyl)piperazine may inhibit the growth of cancer cells by inducing apoptosis. 1-(2-methoxybenzoyl)-4-(4-nitrophenyl)piperazine has also been shown to inhibit the replication of viruses by interfering with the viral replication cycle. Additionally, it has been suggested that 1-(2-methoxybenzoyl)-4-(4-nitrophenyl)piperazine may exert its antidepressant effects by modulating the levels of neurotransmitters in the brain.
Biochemical and Physiological Effects:
1-(2-methoxybenzoyl)-4-(4-nitrophenyl)piperazine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. 1-(2-methoxybenzoyl)-4-(4-nitrophenyl)piperazine has also been shown to inhibit the replication of viruses such as HIV and HCV. Furthermore, it has been shown to increase the levels of neurotransmitters such as serotonin and dopamine in the brain, which may contribute to its antidepressant effects.
Advantages and Limitations for Lab Experiments
1-(2-methoxybenzoyl)-4-(4-nitrophenyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have potent biological activity. However, 1-(2-methoxybenzoyl)-4-(4-nitrophenyl)piperazine also has some limitations. It is not very soluble in water, which may limit its use in aqueous environments. Furthermore, 1-(2-methoxybenzoyl)-4-(4-nitrophenyl)piperazine has not been extensively studied in vivo, which may limit its potential applications.
Future Directions
There are several future directions for 1-(2-methoxybenzoyl)-4-(4-nitrophenyl)piperazine research. One potential direction is the development of new 1-(2-methoxybenzoyl)-4-(4-nitrophenyl)piperazine derivatives with improved solubility and biological activity. Another potential direction is the study of 1-(2-methoxybenzoyl)-4-(4-nitrophenyl)piperazine in vivo to further understand its mechanism of action and potential therapeutic applications. Furthermore, 1-(2-methoxybenzoyl)-4-(4-nitrophenyl)piperazine could be used as a starting point for the development of new drugs for the treatment of cancer, viral infections, and depression.
Synthesis Methods
The synthesis of 1-(2-methoxybenzoyl)-4-(4-nitrophenyl)piperazine involves the reaction of 1-(2-methoxybenzoyl)piperazine with 4-nitrobenzaldehyde in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain pure 1-(2-methoxybenzoyl)-4-(4-nitrophenyl)piperazine. The yield of 1-(2-methoxybenzoyl)-4-(4-nitrophenyl)piperazine can be improved by optimizing the reaction conditions such as temperature, time, and catalyst concentration.
Scientific Research Applications
1-(2-methoxybenzoyl)-4-(4-nitrophenyl)piperazine has been used extensively in scientific research due to its potential applications in various fields. It has been studied for its antitumor activity, antiviral activity, and antidepressant activity. 1-(2-methoxybenzoyl)-4-(4-nitrophenyl)piperazine has also been used as a fluorescent probe for the detection of metal ions in biological samples. Furthermore, it has been used as a ligand for the development of new metal complexes.
properties
IUPAC Name |
(2-methoxyphenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-25-17-5-3-2-4-16(17)18(22)20-12-10-19(11-13-20)14-6-8-15(9-7-14)21(23)24/h2-9H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMFFZHHWNRXFDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxyphenyl)[4-(4-nitrophenyl)piperazin-1-yl]methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methoxybenzyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4965213.png)
![7-{(4-ethoxy-3-methylphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B4965224.png)

![1-[2-(4-chlorophenyl)ethyl]-N-(1H-indol-4-ylmethyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B4965241.png)





![N-[2-(diethylamino)ethyl]-3-(3-ethyl-4-oxo-3,4-dihydro-1-phthalazinyl)propanamide](/img/structure/B4965288.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(2-ethylphenyl)thiourea](/img/structure/B4965297.png)


